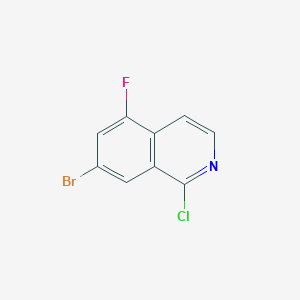

7-Bromo-1-chloro-5-fluoroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound belonging to the isoquinoline family. It is of significant interest in scientific research due to its potential biological activity and various applications in different fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isoquinoline ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the refluxing of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which affords 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production methods for 7-Bromo-1-chloro-5-fluoroisoquinoline are not extensively documented. the scalability of synthetic routes involving halogenation and coupling reactions suggests potential for industrial applications.

化学反応の分析

Types of Reactions: 7-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: Halogen atoms on the isoquinoline ring can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: Suzuki–Miyaura coupling is a prominent reaction for forming carbon–carbon bonds.

Common Reagents and Conditions:

Selectfluor®: Used for fluorination reactions.

Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorinated methanol adducts can be produced under ambient temperature conditions .

科学的研究の応用

7-Bromo-1-chloro-5-fluoroisoquinoline is a versatile compound with applications in various scientific fields:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

Drug Discovery: Its unique properties make it valuable in the search for new therapeutic agents.

作用機序

its biological activity suggests interactions with molecular targets and pathways that are yet to be fully elucidated.

類似化合物との比較

7-Bromo-1-chloro-isoquinoline: A related compound with similar halogenation but lacking the fluorine atom.

Other Fluorinated Isoquinolines: Compounds with varying positions of fluorine substitution on the isoquinoline ring.

Uniqueness: 7-Bromo-1-chloro-5-fluoroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties.

生物活性

7-Bromo-1-chloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine atoms, exhibits unique electronic properties that may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrClF_N, with a molecular weight of approximately 260.49 g/mol. The specific arrangement of halogen atoms contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit efficacy against various cancer cell lines. It has been shown to inhibit the growth of specific tumor cells, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It shows promise against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Mechanism of Action : The biological activity is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, it may inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential for DNA replication.

Antitumor Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.2 | |

| A549 | 12.8 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were measured, showing promising results:

These findings support the potential use of this compound in treating infections caused by resistant strains.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted the importance of the halogen substitutions on the isoquinoline ring. Variations in the position and type of halogens can significantly affect both the chemical reactivity and biological activity of isoquinoline derivatives.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals insights into how structural modifications influence activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloroisoquinoline | Lacks fluorine | Reduced reactivity and altered biological activity |

| 5-Fluoroisoquinoline | Lacks chlorine | Different interaction profiles |

| 7-Bromo-1-chloroisoquinoline | Unique combination of halogens | Enhanced potency due to synergistic effects |

Case Studies

Several case studies have explored the therapeutic potential of halogenated isoquinolines, including:

- Anticancer Studies : A case study investigated a series of halogenated isoquinolines, including this compound, demonstrating significant tumor growth inhibition in xenograft models.

- Infection Models : In vivo studies showed reduced bacterial load in animal models infected with resistant strains when treated with this compound.

特性

IUPAC Name |

7-bromo-1-chloro-5-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-7-6(8(12)4-5)1-2-13-9(7)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCCYWNGDXMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。